molecular formula C14H10ClFO3 B6404269 4-(3-Chloro-4-fluorophenyl)-3-methoxybenzoic acid, 95% CAS No. 1261937-64-7

4-(3-Chloro-4-fluorophenyl)-3-methoxybenzoic acid, 95%

Cat. No. B6404269
CAS RN: 1261937-64-7
M. Wt: 280.68 g/mol
InChI Key: LMSJRPPVFSTRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloro-4-fluorophenyl)-3-methoxybenzoic acid (4-CFMBA) is a synthetic compound with a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, an inhibitor for enzymes, and a fluorescent probe for imaging applications. 4-CFMBA is also known as 4-chloro-3-fluoro-4-methoxybenzoic acid and 4-chloro-3-fluoro-4-methoxybenzene-1-sulfonic acid.

Scientific Research Applications

4-CFMBA has been used as an inhibitor for enzymes such as cytochrome P450, as well as for organic synthesis. It has also been used as a fluorescent probe for imaging applications. In addition, 4-CFMBA has been used to study the interactions between organic molecules and proteins, and to study the structure and function of proteins.

Mechanism of Action

4-CFMBA acts as an inhibitor for cytochrome P450 enzymes by binding to the heme group of the active site and preventing the enzymes from binding to their substrates. It has also been shown to bind to other proteins and inhibit their activity.
Biochemical and Physiological Effects
4-CFMBA has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in the metabolism of drugs and other compounds. It has also been shown to bind to other proteins and inhibit their activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-CFMBA in laboratory experiments is its high solubility in water, which makes it easy to work with. However, it is also highly toxic and should be handled with care.

Future Directions

There are several potential future directions for research involving 4-CFMBA. One possibility is to further investigate its mechanism of action and the effects it has on other proteins. Another potential direction is to explore its use as a fluorescent probe for imaging applications. Additionally, further research could be done to investigate its potential as an inhibitor for other enzymes and proteins. Finally, further research could be done to explore its potential as a reagent in organic synthesis.

Synthesis Methods

4-CFMBA can be synthesized from 4-chloro-3-fluorobenzene-1-sulfonic acid by a two-step process. The first step involves the reaction of the acid with sodium hydroxide to form 4-chloro-3-fluorobenzoic acid. The second step involves the oxidation of the benzoic acid to 4-CFMBA using chromic acid or a similar oxidizing agent.

properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-13-7-9(14(17)18)2-4-10(13)8-3-5-12(16)11(15)6-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSJRPPVFSTRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690544
Record name 3'-Chloro-4'-fluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261937-64-7
Record name 3'-Chloro-4'-fluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.